8-Boc-1,8-diazaspiro[4.5]decane oxalate
Description
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIUTHUPOWLMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1523618-36-1, 1408075-17-1 | |
| Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Cyclization and Boc Protection
This approach involves the cyclization of suitable diamine precursors to form the spirocyclic core, followed by Boc-protection of the nitrogen atoms.
- Starting Materials: Diamines or amino alcohols with suitable chain length.
- Reaction Conditions: Typically, cyclization is facilitated under reflux in inert solvents like dichloromethane or tetrahydrofuran, with catalysts such as acid or base (e.g., triethylamine).
- Boc Protection: The free amines are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate, often at ambient temperature.
Method B: Multi-step Synthesis via Spirocyclization
This method involves initial formation of a linear precursor, followed by intramolecular cyclization to form the spiro ring system.
- Step 1: Synthesis of the linear precursor, such as a diamine or amino ester derivative.
- Step 2: Cyclization under acidic or basic conditions, often with the aid of catalysts like zinc chloride or acid chlorides.
- Step 3: Boc-protection of the nitrogen centers post-cyclization.
- Step 4: Salt formation with oxalic acid to generate the oxalate salt.
Method C: Oxalate Salt Formation
The final step involves converting the Boc-protected compound into its oxalate salt:
8-Boc-1,8-diazaspiro[4.5]decane + oxalic acid → 8-Boc-1,8-diazaspiro[4.5]decane oxalate
This is typically achieved by stirring the protected amine with oxalic acid in a suitable solvent like ethanol or acetonitrile, followed by crystallization.
Detailed Reaction Data and Conditions
| Step | Reaction Type | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Diamine derivatives | Toluene or dichloromethane | Reflux | Facilitates ring closure |
| 2 | Boc Protection | Boc2O | DCM or THF | Room temperature | Ensure stoichiometric control |
| 3 | Salt Formation | Oxalic acid | Ethanol or acetonitrile | Stirring at room temperature | Crystallization for purity |
Data Tables of Preparation Parameters
| Parameter | Range / Typical Values | Remarks |
|---|---|---|
| Reaction temperature | 20°C – 80°C | Varies with step |
| Reaction time | 2 – 24 hours | For cyclization and protection steps |
| Reagent equivalents | Boc2O: 1.1–1.5 eq | To ensure complete protection |
| Solvent volume | 10–50 mL per mmol | For efficient mixing |
Research Findings and Optimization
- Yield Optimization: Use of excess Boc2O and controlled addition improves Boc-protection efficiency.
- Purity Control: Chromatography and recrystallization are employed post-synthesis to ensure high purity.
- Reaction Monitoring: TLC and NMR spectroscopy are standard for reaction progress and product confirmation.
Notes on Practical Implementation
- Handling Boc2O: Sensitive to moisture; reactions should be performed under inert atmosphere.
- Cyclization Efficiency: Intramolecular cyclization can be optimized by adjusting temperature and solvent polarity.
- Salt Crystallization: Slow cooling and solvent evaporation yield high-quality oxalate crystals.
Summary of Preparation Route
The most reliable synthesis involves:
- Constructing the spirocyclic core via cyclization of suitable diamine derivatives.
- Protecting the nitrogen centers with Boc groups.
- Converting the protected amine into its oxalate salt through acid-base reaction with oxalic acid.
This route is supported by patent literature and research studies emphasizing operational simplicity, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Types of Reactions
8-Boc-1,8-diazaspiro[4.5]decane oxalate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Typical conditions involve the use of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: The major products are N-substituted spirocyclic amines.
Deprotection Reactions: The major product is the free spirocyclic amine.
Oxidation and Reduction Reactions: The major products depend on the specific oxidation or reduction reaction performed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
8-Boc-1,8-diazaspiro[4.5]decane oxalate serves as a valuable scaffold in the design of new pharmaceuticals. Its structural properties allow for the modification of functional groups, which can lead to compounds with enhanced biological activity. Preliminary studies indicate that derivatives of this compound may act as inhibitors for various biological targets, including enzymes involved in critical pathways such as immune response modulation and cancer progression .
2. Biological Activity
Research has shown that compounds similar to this compound can exhibit significant biological activities. For instance, studies have highlighted its potential as an inhibitor of diacylglycerol kinase alpha, an enzyme implicated in cellular signaling pathways crucial for immune responses. The ability to modulate such pathways makes this compound a promising candidate for further exploration in therapeutic contexts.
Synthetic Applications
1. Organic Synthesis
The compound is utilized in organic synthesis for constructing complex molecular architectures. Its spirocyclic structure provides a unique framework that can be exploited to synthesize other biologically active compounds or materials. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability during various chemical reactions.
2. Scaffold for Further Modifications
The spirocyclic nature of this compound allows chemists to create libraries of derivatives through straightforward modifications. This versatility is crucial in high-throughput screening processes where multiple derivatives can be evaluated for their pharmacological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Boc-1,8-diazaspiro[4.5]decane oxalate involves its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic core and the Boc-protected amine group allow it to bind to specific active sites, thereby modulating the activity of the target molecules. The oxalate counterion may also play a role in stabilizing the compound and enhancing its solubility .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: The oxalate counterion in this compound improves aqueous solubility compared to non-ionic analogs like 8-Benzyl-2,8-diazaspiro[4.5]decane.
- Stability : Boc protection enhances stability during storage and reactions, whereas derivatives like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl may exhibit reduced stability due to the reactive ketone group .
- Steric Effects : Compounds with bulkier substituents (e.g., 8-(1,1-Dimethylethyl) 1-(phenylmethyl)-...dicarboxylate ) show increased steric hindrance, affecting reaction kinetics .
Key Research Findings
- Synthetic Versatility : The Boc-oxalate compound’s utility in microwave-assisted reactions underscores its adaptability in high-throughput synthesis .
- Biological Efficacy : Derivatives like LH1753 achieve sub-micromolar EC50 values, highlighting the importance of structural modifications for activity .
- Commercial Viability : Pricing data (e.g., 1-Methyl-...HCl at $206/100mg) reflects the cost implications of functional group complexity .
Biological Activity
8-Boc-1,8-diazaspiro[4.5]decane oxalate is a synthetic organic compound notable for its unique spirocyclic structure, which comprises a diazine ring fused to a five-membered carbon chain. The presence of the tert-butyloxycarbonyl (Boc) protecting group indicates its utility in organic synthesis and potential as a precursor for bioactive derivatives. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H26N2O6. Its structural features suggest potential applications in medicinal chemistry, particularly in drug development due to its ability to undergo various chemical modifications and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N2O6 |
| Molecular Weight | 298.39 g/mol |
| Structure Type | Spirocyclic |
| Functional Groups | Amine, Ester |
Biological Activity Overview
While specific biological activities for this compound have not been extensively documented, its structural analogs and related compounds have shown promising pharmacological properties.
Potential Applications
- Drug Development : The compound may serve as a scaffold for synthesizing inhibitors targeting various biological pathways, particularly in cancer and metabolic disorders.
- Material Science : Its unique structural features may facilitate self-assembly into ordered structures, useful for developing new materials with specific properties.
The mechanism of action of this compound is hypothesized to involve the release of active amines upon deprotection of the Boc group. This released amine can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Inhibitory Effects on Biological Pathways
Recent studies have highlighted the potential of structurally related compounds to inhibit specific enzymes involved in critical biological processes:
- Cystinuria Treatment : A derivative incorporating the diazaspiro structure has been identified as an orally bioavailable inhibitor of l-cystine crystallization, demonstrating significant efficacy in preventing stone formation in cystinuria models .
- WNT Signaling Pathway : Related compounds have been explored as inhibitors of WNT signaling, which is crucial in various cancers. These studies demonstrate the ability of diazaspiro compounds to modulate key signaling pathways effectively .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid | C15H26N2O5 | Exhibits promising biological activities; potential drug scaffold |
| 2-Aminoquinoline derivatives | Varies | Known for diverse biological activities; related to enzyme inhibition |
| 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) | C18H34N4O6 | Effective in preventing stone formation; orally bioavailable |
Q & A
Basic Questions
Q. What are the key physicochemical properties and identifiers of 8-Boc-1,8-diazaspiro[4.5]decane oxalate?
- Answer : The compound has the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . Its CAS number is 236406-39-6 , and it is typically handled as a laboratory chemical for research purposes only. Storage requires a tightly sealed container in a dry, well-ventilated environment to prevent degradation .
Q. What safety precautions are critical during handling and storage?
- Answer : Avoid skin/eye contact and inhalation. Use nitrile gloves, flame-retardant antistatic clothing, and respiratory protection in poorly ventilated areas. Electrostatic buildup must be prevented during transfers. Store in upright, airtight containers away from ignition sources . Spills should be vacuumed or swept into chemical waste containers, not washed into drains .
Q. How should researchers verify the identity and purity of this compound?
- Answer : Analytical techniques such as ¹H/¹³C NMR and mass spectrometry (MS) are essential for structural confirmation. For purity assessment, use HPLC with UV detection or LC-MS to quantify impurities. Reference standards should be cross-checked against pharmacopeial guidelines if available .
Advanced Research Questions
Q. How can stability studies be designed to evaluate this compound under experimental conditions?
- Answer : Conduct accelerated stability testing under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Use thermogravimetric analysis (TGA) to assess thermal decomposition and dynamic vapor sorption (DVS) for hygroscopicity. Monitor degradation products via LC-MS and compare against stress-testing results (e.g., acid/base hydrolysis) .
Q. What methodologies are recommended for assessing environmental impact given limited ecotoxicological data?
- Answer : Perform biodegradation assays (e.g., OECD 301) to evaluate persistence. Use in silico tools like ECOSAR to predict toxicity thresholds. For soil mobility, conduct column leaching experiments with varying pH and organic matter content. Given the lack of existing data (e.g., no PBT/vPvB assessments), researchers must generate these datasets to comply with green chemistry principles .
Q. How can researchers resolve contradictions in biological activity data for spirocyclic compounds like this one?
- Answer : Systematically compare structural analogs (e.g., 8-methyl or 8-phenyl derivatives) using structure-activity relationship (SAR) studies. Validate target engagement (e.g., RIPK1 inhibition for necroptosis) via kinase activity assays or cellular necrosis models . Cross-reference with orthogonal assays (e.g., SPR for binding affinity) to confirm specificity .
Q. What strategies optimize synthetic yields of this compound?
- Answer : Use Boc-protection/deprotection chemistry under anhydrous conditions. Monitor reaction progress via TLC or in situ FTIR . Optimize cyclization steps with catalysts like DMAP or DBU. Purify intermediates via flash chromatography (silica gel, gradient elution) and final products via recrystallization (e.g., ethyl acetate/hexane mixtures) .
Q. How should impurities be characterized and controlled during synthesis?
- Answer : Identify impurities (e.g., des-Boc byproducts, oxalate salts) using high-resolution MS and NMR . Quantify via HPLC-UV with a C18 column and 0.1% TFA/acetonitrile gradient. Establish acceptance criteria (e.g., ≤0.15% for any impurity) aligned with ICH Q3A guidelines .
Methodological Notes
- Experimental Design : Always include controls (e.g., vehicle-only, known inhibitors) in biological assays to contextualize results .
- Data Analysis : Use multivariate statistical tools (e.g., PCA) to differentiate batch-to-batch variability in stability studies .
- Contradiction Management : Replicate experiments under standardized conditions and validate findings with orthogonal techniques to address reproducibility issues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
